molecular formula C8H8O3 B1180051 AaIT neurotoxin, Androctonus australis CAS No. 131092-86-9

AaIT neurotoxin, Androctonus australis

カタログ番号: B1180051
CAS番号: 131092-86-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AaIT neurotoxin, Androctonus australis, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Question: What is the molecular mechanism of AaIT neurotoxin's specificity for insect sodium channels, and what experimental methods are used to validate this?

AaIT selectively targets insect voltage-gated sodium channels (Nav) by binding to receptor site 3, delaying channel inactivation and inducing prolonged depolarization. Key methodologies include:

  • Electrophysiology : Patch-clamp recordings on insect neuronal preparations (e.g., Drosophila neurons) to assess channel modulation .
  • Radioligand binding assays : Competitive displacement studies using iodinated toxins to map binding sites .
  • Mutagenesis : Engineering Nav channel mutants to identify critical residues for AaIT interaction .

Key Data :

MethodOutcome (Example)Reference
Patch-clampAaIT increases Na+ current duration by 80% in Manduca sexta neurons
Mutagenesis (Drosophila Nav)Mutation at residue E1619 reduces AaIT binding affinity by 95%

Advanced Research Question: How can conflicting data on AaIT's species-specific toxicity be systematically resolved?

Discrepancies in toxicity (e.g., 22x vs. 9x lethality differences in Manduca sexta vs. Aedes aegypti) may arise from variations in receptor accessibility, toxin delivery efficiency, or experimental design. Methodological approaches include:

  • Comparative binding assays : Quantify AaIT affinity across species using surface plasmon resonance (SPR) .
  • Structural modeling : Predict Nav-AaIT interactions via cryo-EM or molecular docking to identify species-specific binding motifs .
  • In vivo bioassays : Standardize toxin administration routes (e.g., intrahemocoelic injection vs. oral delivery) to control for delivery variables .

Example Workflow :

Perform SPR to compare AaIT binding kinetics for D. punctatus vs. A. albopictus Nav channels.

Validate findings with electrophysiology on heterologously expressed channels.

Correlate in vitro data with LT50 values from fungal spore delivery experiments .

Basic Research Question: What are the standard protocols for recombinant expression of AaIT in entomopathogenic fungi, and how is secretion efficiency quantified?

AaIT is expressed in fungi (e.g., Beauveria bassiana) via codon-optimized synthetic genes fused to secretion signals (e.g., Mcl1). Key steps:

  • Gene synthesis : Use host-preferred codons to enhance expression .
  • Electroporation : Transform linearized plasmid pBARGPE1-AaIT into fungal protoplasts .
  • Quantification : ELISA or Western blot to measure extracellular AaIT in fungal supernatants .

Critical Parameters :

ParameterOptimal Value (Example)Reference
Codon adaptation index (CAI)>0.8 for B. bassiana
Secretion signalMcl1 signal peptide for extracellular yield

Advanced Research Question: How can nanoparticle delivery systems for AaIT be optimized to balance toxicity and immunogenicity?

Chitosan nanoparticles (NPs) or virus-like particles (VLPs) improve AaIT stability and targeted delivery. Optimization strategies:

  • Particle size tuning : Use dynamic light scattering (DLS) to achieve 50–100 nm NPs for hemolymph penetration .
  • Surface functionalization : Conjugate ligands (e.g., lectins) to enhance binding to insect midgut receptors .
  • Toxicity screening : Compare LD50 of free AaIT vs. NP-AaIT in non-target organisms (e.g., Galleria mellonella) .

Data from :

  • Chitosan NPs reduced AaIT immunogenicity by 40% in murine models while maintaining insecticidal efficacy .

Advanced Research Question: What computational and experimental methods are used to map antigenic epitopes of AaIT for antibody neutralization studies?

Epitope mapping combines structural biology and immunoassays:

  • X-ray crystallography : Resolve AaIT-antibody complexes to identify binding interfaces .
  • Phage display libraries : Screen single-domain antibodies (VHHs) for neutralizing clones .
  • In vivo neutralization : Inject VHH-AaIT complexes into Swiss mice to assess survival rates .

Key Finding :

  • VHH clones targeting AaIT's alpha-helical domain neutralized 100% of toxin activity in mice .

Basic Research Question: How do researchers validate the stability of AaIT in engineered fungal strains under varying environmental conditions?

Stability assays include:

  • Thermal stress tests : Incubate fungal spores at 25°C vs. 37°C and measure AaIT degradation via HPLC .
  • UV exposure : Quantify toxin half-life under simulated field conditions .
  • Long-term storage : Assess viability of AaIT-expressing spores after 6–12 months at 4°C .

Advanced Research Question: What experimental designs address potential off-target effects of AaIT in non-insect models?

  • Cross-reactivity assays : Test AaIT on mammalian Nav channels (e.g., rat NaV1.4) using patch-clamp .
  • Transcriptomics : Compare gene expression profiles in AaIT-exposed insects vs. non-target organisms .
  • Ecological risk assessment : Monitor fungal-AaIT persistence in soil microcosms .

特性

CAS番号

131092-86-9

分子式

C8H8O3

分子量

0

同義語

AaIT neurotoxin, Androctonus australis

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。